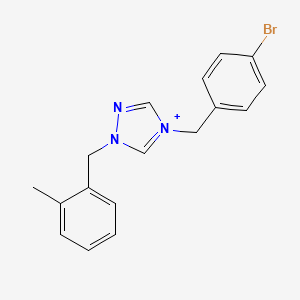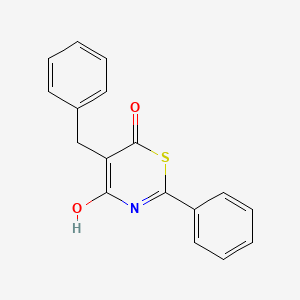
5-Benzyl-6-hydroxy-2-phenyl-1,3-thiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring fused with benzyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine derivative.
Industrial Production Methods
While specific industrial production methods for 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
科学的研究の応用
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against certain cancer cell lines.
作用機序
The mechanism of action of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-2-(2-phenylethynyl)-5-(phenylmethyl)-6H-1,3-oxazin-6-one
- 5-Phenyl-1-benzofuran-2-yl derivatives
- 1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile
Uniqueness
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
5-benzyl-4-hydroxy-2-phenyl-1,3-thiazin-6-one |
InChI |
InChI=1S/C17H13NO2S/c19-15-14(11-12-7-3-1-4-8-12)17(20)21-16(18-15)13-9-5-2-6-10-13/h1-10,19H,11H2 |
InChIキー |
IWYGYRCDJNWGJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(N=C(SC2=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367777.png)

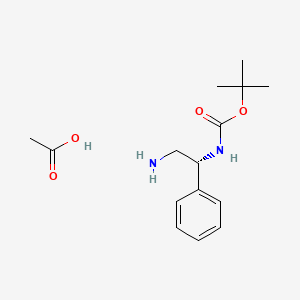
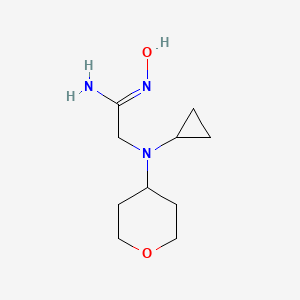
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
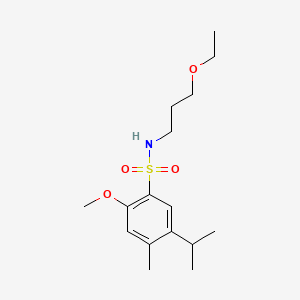
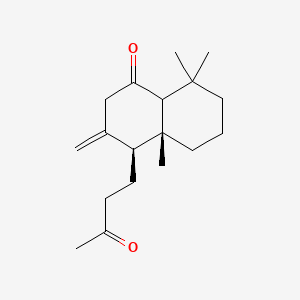
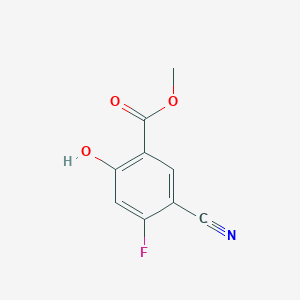
![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
